molecular formula C11H20O B13214044 3,3-Dicyclobutylpropan-1-ol

3,3-Dicyclobutylpropan-1-ol

Cat. No.: B13214044
M. Wt: 168.28 g/mol
InChI Key: QLJDAUPHAJZXAW-UHFFFAOYSA-N
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Description

3,3-Dicyclobutylpropan-1-ol: is an organic compound characterized by the presence of two cyclobutyl groups attached to the third carbon of a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclobutylpropan-1-ol typically involves the reaction of cyclobutylmagnesium bromide with 3-chloropropan-1-ol under controlled conditions. The reaction proceeds via a Grignard reaction mechanism, where the cyclobutylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon of the 3-chloropropan-1-ol, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dicyclobutylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3,3-Dicyclobutylpropanal or 3,3-Dicyclobutylpropanone.

    Reduction: Formation of 3,3-Dicyclobutylpropane.

    Substitution: Formation of 3,3-Dicyclobutylpropyl chloride or 3,3-Dicyclobutylpropyl amine.

Scientific Research Applications

Chemistry: 3,3-Dicyclobutylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used to study the effects of cyclobutyl groups on biological activity and molecular interactions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,3-Dicyclobutylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The cyclobutyl groups may enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions.

Comparison with Similar Compounds

    3,3-Diphenylpropan-1-ol: Similar in structure but with phenyl groups instead of cyclobutyl groups.

    3,3-Dicyclopropylpropan-1-ol: Contains cyclopropyl groups instead of cyclobutyl groups.

    3,3-Dicyclohexylpropan-1-ol: Contains cyclohexyl groups instead of cyclobutyl groups.

Uniqueness: 3,3-Dicyclobutylpropan-1-ol is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3,3-di(cyclobutyl)propan-1-ol

InChI

InChI=1S/C11H20O/c12-8-7-11(9-3-1-4-9)10-5-2-6-10/h9-12H,1-8H2

InChI Key

QLJDAUPHAJZXAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CCO)C2CCC2

Origin of Product

United States

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